(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves a multi-step process. One common synthetic route starts with the preparation of 8-methoxycoumarin derivatives. The key steps include:
Formation of 8-methoxycoumarin: This is achieved by reacting 7-hydroxy-4-methylcoumarin with methoxy reagents under specific conditions.
Sulfonylation: The 8-methoxycoumarin is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Condensation Reaction: The final step involves the condensation of the sulfonylated coumarin with 2-ethyl aniline under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of β-tubulin polymerization, which is crucial for cell division. By binding to the active site of β-tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it activates caspase-3/7 proteins, further promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
8-methoxycoumarin-3-carboxamides: Known for their anticancer properties.
3-substituted 8-methoxycoumarin derivatives: Studied for their anti-breast cancer activity.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: Exhibiting antimicrobial and anticancer activities.
Uniqueness
(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine stands out due to its specific structural features that allow it to effectively inhibit β-tubulin polymerization and induce apoptosis in cancer cells. Its unique combination of a chromene core with a phenylsulfonyl group contributes to its potent biological activity and makes it a promising candidate for further research and development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQURFFSZDGDYGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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